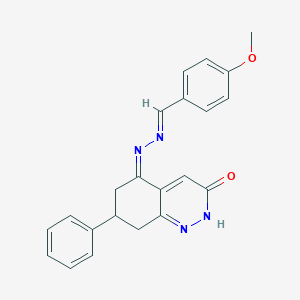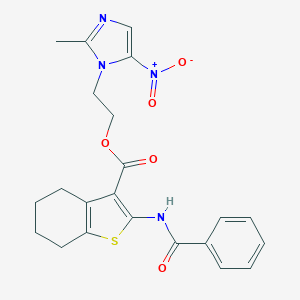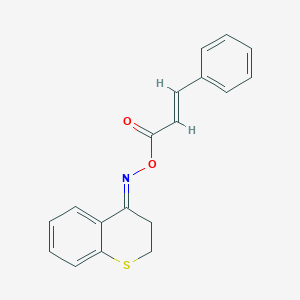
4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cinnolinone core, a methoxyphenyl group, and a hydrazinylidene linkage. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with a suitable diketone to form the cinnolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the condensation and cyclization steps, as well as the development of more efficient catalysts for the cross-coupling reaction .
化学反応の分析
Types of Reactions
4-methoxybenzaldehyde (3-oxo-7-phenyl-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazinylidene linkage can be reduced to form a hydrazine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of brominated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, (5Z)-5-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-7-phenyl-2,6,7,8-tetrahydrocinnolin-3
特性
分子式 |
C22H20N4O2 |
|---|---|
分子量 |
372.4g/mol |
IUPAC名 |
(5Z)-5-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-7-phenyl-2,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C22H20N4O2/c1-28-18-9-7-15(8-10-18)14-23-24-20-11-17(16-5-3-2-4-6-16)12-21-19(20)13-22(27)26-25-21/h2-10,13-14,17H,11-12H2,1H3,(H,26,27)/b23-14+,24-20- |
InChIキー |
AXLLPXUFZZJCLN-HSNZGUDMSA-N |
SMILES |
COC1=CC=C(C=C1)C=NN=C2CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4 |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/N=C\2/CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)C=NN=C2CC(CC3=NNC(=O)C=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-2-methyl-7-oxo-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)acetamide](/img/structure/B421440.png)
![4-(4-Morpholinyl)pyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B421441.png)
![6-{2-[(4-hydroxy-3-iodo-5-methoxybenzylidene)amino]phenoxy}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B421443.png)

![1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrrole-2-carbaldehyde](/img/structure/B421452.png)

![10-Benzyl-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B421455.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-(4-nitrophenyl)-2-oxoethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B421458.png)
![N,N-diethyl-2-(2-nitroindolo[3,2-b]quinolin-10-yl)ethanamine](/img/structure/B421459.png)
![Ethyl 4-(dimethylamino)-3-{[(dimethylamino)methylene]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421460.png)
![13-(dimethylamino)-5-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B421461.png)
![13-(dimethylamino)-5-(4-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B421462.png)
![2-(3-{2-nitro-10H-indolo[3,2-b]quinolin-10-yl}propyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B421463.png)
